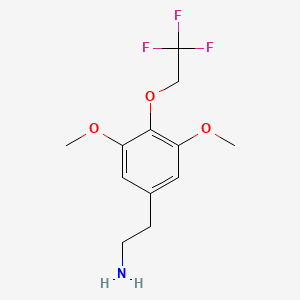

4-(2,2,2-Trifluoroethoxy)-3,5-dimethoxyphenethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,2,2-Trifluoroethoxy)-3,5-dimethoxyphenethylamine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects. TFMPP has been found to have potential therapeutic applications, but it also has limitations for use in lab experiments.

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Conductive Polymers

2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine: (abbreviated as TMT) has been studied for its potential use in organic electronics. Researchers have synthesized and characterized TMT-based polymers through solid-state oxidative polymerization. These polymers exhibit interesting properties, including conductivity, thermal stability, and crystallinity . Further exploration in this area could lead to applications in flexible displays, sensors, and energy storage devices.

Peptide Synthesis

The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is derived from TMT. It serves as a reagent for activating carboxylic acids in both solution and solid-phase peptide synthesis . Peptide synthesis is crucial in drug discovery and biochemistry research.

Chemical Reagents

2-Chloro-4,6-dimethoxy-1,3,5-triazine: is another derivative of TMT. It plays a pivotal role in the synthesis of various compounds, including bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. This reagent is used in chemical transformations and functional group modifications .

Anti-Obesity Drug Development

In a recent study, researchers discovered that a compound related to TMT—5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one —showed promise as an anti-obesity agent. It reduced lipid accumulation by up-regulating specific cellular pathways, making it a potential candidate for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Coordination Chemistry

4’- (3,5-Dimethoxy-4-propargyloxyphenyl)-2,2’6’,2"-terpyridine: is synthesized from TMT. It is used in coordination chemistry, where ligands like this play a crucial role in forming metal complexes. These complexes find applications in catalysis, materials science, and biological studies .

Wirkmechanismus

Target of Action

Similar compounds have demonstrated inhibitory activity against α-amylase and α-glucosidase .

Mode of Action

It’s suggested that similar compounds may improve affinity and efficiency compared to a standard drug .

Biochemical Pathways

It’s suggested that similar compounds may interact with the kinase’s binding pocket and have interactions with VEGFR-2 .

Pharmacokinetics

Similar compounds have been evaluated using in vitro and in vivo biological models .

Result of Action

Similar compounds have shown potential anticancer and antidiabetic properties .

Action Environment

Similar compounds have been studied in lab conditions at room temperature .

Eigenschaften

IUPAC Name |

2-[3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO3/c1-17-9-5-8(3-4-16)6-10(18-2)11(9)19-7-12(13,14)15/h5-6H,3-4,7,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULYKOEWFMASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(F)(F)F)OC)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)

![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)

![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)

![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)